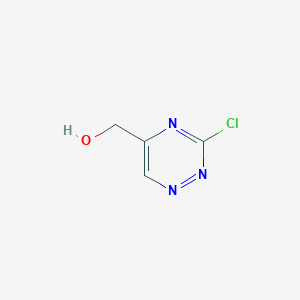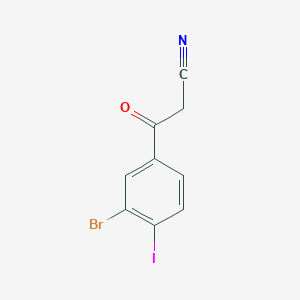
Cis-6-Methyl-Piperidine-3-Carbonitrile Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-6-Methyl-Piperidine-3-Carbonitrile Hydrochloride is a chemical compound with the molecular formula C7H13ClN2. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. The compound is characterized by its white to yellow solid form and has a molecular weight of 160.65 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cis-6-Methyl-Piperidine-3-Carbonitrile Hydrochloride typically involves the reaction of 6-methylpiperidine with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Cis-6-Methyl-Piperidine-3-Carbonitrile Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Cis-6-Methyl-Piperidine-3-Carbonitrile Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic and anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Cis-6-Methyl-Piperidine-3-Carbonitrile Hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperidine-3-carbonitrile
- 6-Methylpiperidine
- 3-Cyanopiperidine
Uniqueness
Cis-6-Methyl-Piperidine-3-Carbonitrile Hydrochloride stands out due to its unique structural features and reactivity. The presence of the cis-configuration and the methyl group at the 6-position confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H13ClN2 |
|---|---|
Poids moléculaire |
160.64 g/mol |
Nom IUPAC |
(3R,6S)-6-methylpiperidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-6-2-3-7(4-8)5-9-6;/h6-7,9H,2-3,5H2,1H3;1H/t6-,7-;/m0./s1 |
Clé InChI |
WXNXNJOZSPKWSY-LEUCUCNGSA-N |
SMILES isomérique |
C[C@H]1CC[C@H](CN1)C#N.Cl |
SMILES canonique |
CC1CCC(CN1)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)






![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)



